molecular formula C24H19F2NO5 B8233435 N-Fmoc-3,5-Difluoro-L-tyrosine

N-Fmoc-3,5-Difluoro-L-tyrosine

Cat. No.: B8233435
M. Wt: 439.4 g/mol
InChI Key: ITOKJMQGGUHNDH-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-3,5-Difluoro-L-tyrosine is a fluorinated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the tyrosine aromatic ring and an N-Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group. This modification enhances the compound’s stability and reactivity, making it a valuable building block in peptide synthesis and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3,5-Difluoro-L-tyrosine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3,5-Difluoro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Fmoc Protection: 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl), diisopropylethylamine (DIPEA)

    Deprotection: Piperidine in dimethylformamide (DMF)

Major Products Formed

Scientific Research Applications

N-Fmoc-3,5-Difluoro-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Fmoc-3,5-Difluoro-L-tyrosine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s interactions with biological targets. The presence of fluorine can enhance binding affinity to enzymes and receptors, alter metabolic pathways, and improve the overall stability of the molecule. The Fmoc group serves as a temporary protecting group, allowing for selective deprotection and functionalization during synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-3-fluoro-L-tyrosine: A similar compound with a single fluorine atom at the 3 position.

    N-Fmoc-3,5-difluoro-L-phenylalanine: Another fluorinated amino acid with a similar structure but different side chain.

Uniqueness

N-Fmoc-3,5-Difluoro-L-tyrosine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOKJMQGGUHNDH-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.